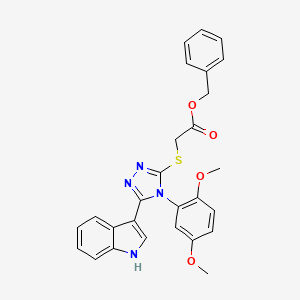
benzyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C27H24N4O4S and its molecular weight is 500.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Benzyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The process can be outlined as follows:
- Preparation of Triazole Derivative : The initial step involves the synthesis of the 4H-1,2,4-triazole core through cyclization reactions involving hydrazine derivatives and various isothiocyanates.
- Thioether Formation : The introduction of the thioacetate group is achieved via nucleophilic substitution reactions.
- Final Acetate Formation : Benzylation and subsequent acetylation lead to the final product.
Biological Activity
The biological activity of this compound has been evaluated in several studies highlighting its potential as an anticancer agent and its effects on various biological pathways.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Line Studies : In vitro tests indicate that the compound has an IC50 value in the low micromolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231. Specifically, one study reported IC50 values of 52 nM for MCF-7 cells and 74 nM for MDA-MB-231 cells .
| Cell Line | IC50 (nM) |
|---|---|
| MCF-7 | 52 |
| MDA-MB-231 | 74 |
The mechanism underlying the anticancer activity involves:
- Cell Cycle Arrest : The compound induces G2/M phase cell cycle arrest, which is critical for preventing cancer cell proliferation.
- Induction of Apoptosis : It promotes apoptotic pathways in cancer cells, as evidenced by increased markers associated with apoptosis.
- Tubulin Interaction : The compound appears to inhibit tubulin polymerization, which is a well-known mechanism for anticancer agents targeting microtubules .
Research Findings
Several studies have explored the broader biological implications of this compound:
- Antifungal Activity : Preliminary evaluations suggest that related triazole compounds exhibit antifungal properties comparable to established antifungal agents like bifonazole .
- Antibacterial Properties : Some derivatives have shown bactericidal activity against strains such as Streptococcus and Staphylococcus, indicating potential applications in treating bacterial infections .
Case Studies
A notable case study involved a series of synthesized triazole derivatives where this compound was tested for its efficacy against human colon cancer (HCT 116) cells. Results indicated a significant reduction in cell viability with an IC50 value lower than that of doxorubicin (a standard chemotherapeutic agent), demonstrating its potential as a novel anticancer drug candidate .
特性
IUPAC Name |
benzyl 2-[[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4S/c1-33-19-12-13-24(34-2)23(14-19)31-26(21-15-28-22-11-7-6-10-20(21)22)29-30-27(31)36-17-25(32)35-16-18-8-4-3-5-9-18/h3-15,28H,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKBQFJXHKOCMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)OCC3=CC=CC=C3)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













